molecular formula C11H10N4O3 B14939919 3-(1,3-benzodioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one

3-(1,3-benzodioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one

Cat. No.: B14939919
M. Wt: 246.22 g/mol
InChI Key: BRRGQTSRKFFKNX-UHFFFAOYSA-N
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Description

3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol is a heterocyclic compound that belongs to the class of triazines It features a benzo[1,3]dioxole moiety, which is known for its presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol typically involves the reaction of cyanuric chloride with benzo[1,3]dioxol-5-ylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by the amine group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using microwave irradiation, which significantly reduces the reaction time and improves the yield and purity of the product . The use of continuous flow reactors can also enhance the scalability of the process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

Scientific Research Applications

3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. This inhibition leads to reduced inflammation and pain . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-ylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol
  • 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol

Uniqueness

3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting COX enzymes and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H10N4O3/c1-6-10(16)13-11(15-14-6)12-7-2-3-8-9(4-7)18-5-17-8/h2-4H,5H2,1H3,(H2,12,13,15,16)

InChI Key

BRRGQTSRKFFKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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